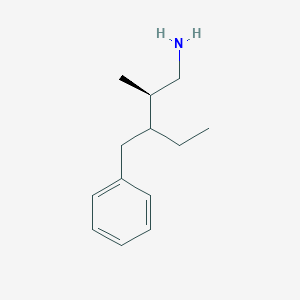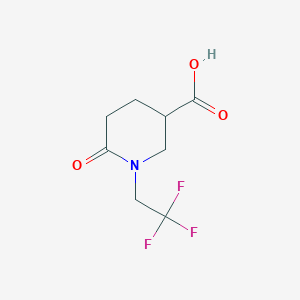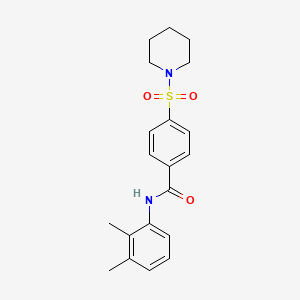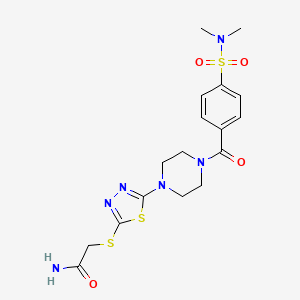
2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H22N6O4S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives Metabolism and Effects :
- Arylpiperazine derivatives, including compounds similar to 2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, are known for their clinical applications, particularly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation, forming 1-aryl-piperazines, which have a variety of serotonin receptor-related effects and affinity for other neurotransmitter receptors. The metabolites distribute extensively in tissues and are primarily biotransformed by oxidation and conjugation processes (Caccia, 2007).
Thiophene Analogues and Carcinogenicity Evaluation :
- Thiophene analogues of certain carcinogens have been synthesized and evaluated for potential carcinogenicity, emphasizing the significance of aromatic ring substitution in determining biological activity. Compounds similar to 2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide were assessed through assays to infer their carcinogenic potential. However, doubts remain regarding their ability to cause tumors in vivo (Ashby et al., 1978).
DNA Minor Groove Binding and Hoechst Analogues :
- Hoechst 33258 and its analogues, which share structural similarities with the subject compound, are renowned for binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. These compounds, including N-methyl piperazine derivatives, have been used extensively for fluorescent DNA staining and have shown potential as radioprotectors and topoisomerase inhibitors, indicating their relevance in drug design and DNA sequence recognition studies (Issar & Kakkar, 2013).
Piperazine Derivatives and Therapeutic Applications :
- Piperazine derivatives exhibit a wide range of therapeutic uses, including as antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory agents. Modifications in the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. Piperazine-based molecules have attracted significant interest due to their broad potential and flexibility as a building block in drug discovery (Rathi et al., 2016).
1,3,4-Thiadiazole Derivatives and Pharmacological Activities :
- 1,3,4-Thiadiazole derivatives, which are structurally related to the compound , are known for their extensive pharmacological activities including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. These derivatives represent a significant focus in drug development due to their unique toxophoric N2C2S moiety (Mishra et al., 2015).
Eigenschaften
IUPAC Name |
2-[[5-[4-[4-(dimethylsulfamoyl)benzoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4S3/c1-21(2)30(26,27)13-5-3-12(4-6-13)15(25)22-7-9-23(10-8-22)16-19-20-17(29-16)28-11-14(18)24/h3-6H,7-11H2,1-2H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAQKNNVNGAWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

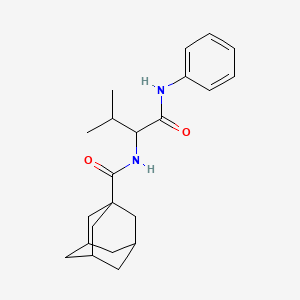
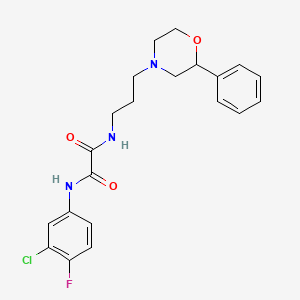
![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
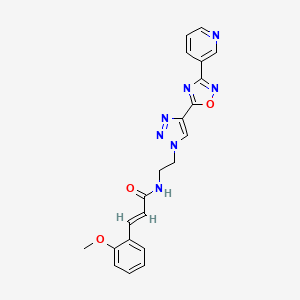
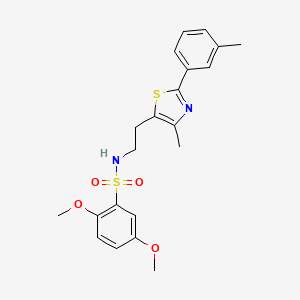
![2-Ethyl-1-({5-[(2-ethylpiperidyl)sulfonyl]naphthyl}sulfonyl)piperidine](/img/structure/B2452847.png)
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)
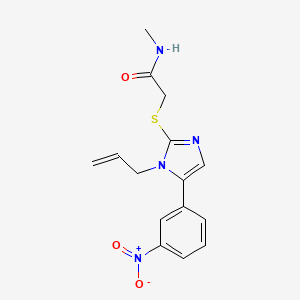
![ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2452856.png)
